Tagitinin A

Catalog No.
S590799
CAS No.
59979-61-2
M.F
C19H28O7
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tagitinin A

CAS Number

59979-61-2

Product Name

Tagitinin A

IUPAC Name

[(1R,2S,4R,8S,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

Molecular Formula

C19H28O7

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14-,15-,18+,19+/m0/s1

InChI Key

HREHFPZHVCNOMQ-XNNFIIJVSA-N

SMILES

Array

Synonyms

tagitinin, tagitinin A, tagitinin B, tagitinin C, tagitinin D, tagitinin F, tagitinins

Canonical SMILES

CC1CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

The exact mass of the compound (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tagitinin A is a highly purified germacranolide-type sesquiterpene lactone naturally derived from Tithonia diversifolia. Unlike broadly cytotoxic sesquiterpene lactones, Tagitinin A is distinguished by its specific dual agonism of PPARα and PPARγ receptors and its distinct immunomodulatory profile. For procurement and assay design, it offers a more stable chemical scaffold than its highly reactive congener, Tagitinin C, lacking the volatile cross-conjugated dienone system that complicates laboratory handling. This makes Tagitinin A an essential standard for metabolic syndrome modeling, targeted immune cell priming, and reproducible phytochemical profiling where baseline stability and controlled cytotoxicity are critical [1].

Substituting Tagitinin A with crude Tithonia extracts or the more commonly cited Tagitinin C introduces severe reproducibility and viability issues in laboratory workflows. Tagitinin C contains a highly reactive cross-conjugated dienone system, making it acutely sensitive to light, acids, bases, and nucleophiles, which leads to rapid degradation in complex assay media [1]. Furthermore, Tagitinin C acts as a potent proteasome inhibitor with extreme cytotoxicity, often masking subtle metabolic or immunomodulatory effects by triggering rapid cell death. Tagitinin A’s modified structure mitigates this acute toxicity and instability, providing a reliable, long-lasting probe for specific receptor agonism and non-lethal cellular assays [2].

Specific Metabolic Receptor Targeting via PPARγ Agonism

Tagitinin A demonstrates specific binding to the ligand-binding domain of peroxisome proliferator-activated receptor gamma (PPARγ), acting as a dual PPARα/γ agonist. Quantitative assays show Tagitinin A binds PPARγ with an IC50 of 55 μM, a targeted metabolic mechanism not shared by generic cytotoxic sesquiterpene lactones like Tagitinin C, which primarily operate via non-specific proteasome inhibition and NF-κB disruption[1].

Evidence DimensionPPARγ Ligand-Binding Affinity (IC50)
Target Compound Data55 μM (Direct binding and activation)
Comparator Or BaselineTagitinin C / Generic STLs (Primary action via proteasome inhibition, lacking specific PPAR agonism)
Quantified DifferenceTagitinin A provides targeted metabolic receptor activation absent in the cytotoxic baseline of Tagitinin C.
ConditionsIn vitro PPARγ ligand-binding domain assay.

Procuring Tagitinin A is critical for researchers developing antihyperglycemic and antihyperlipidemic models where specific PPAR activation is required without the confounding effects of broad cytotoxicity.

Controlled Cytotoxicity for Extended Cellular Assays

In comparative viability assays using acute myeloid leukemia OCI-AML3 cells, Tagitinin A exhibits a significantly higher cytotoxicity threshold than Tagitinin C. Tagitinin A induces cell cycle arrest at concentrations of ≥2.5 μg/mL, whereas Tagitinin C triggers acute apoptosis at concentrations as low as 0.25 μg/mL [1]. This 10-fold reduction in acute toxicity allows Tagitinin A to be utilized in longer-term, non-oncology cellular assays without inducing premature cell death.

Evidence DimensionCytotoxic Threshold (OCI-AML3 cells)
Target Compound Data≥2.5 μg/mL
Comparator Or BaselineTagitinin C (≥0.25 μg/mL)
Quantified Difference10-fold lower acute cytotoxicity for Tagitinin A.
ConditionsIn vitro cell viability assay on OCI-AML3 cell lines.

Buyers conducting metabolic or immunomodulatory research must select Tagitinin A to ensure cell viability is maintained during extended compound exposure.

Distinct Immunomodulatory Priming in Unstimulated Neutrophils

While multiple sesquiterpene lactones (including Tagitinins A, C, and F) successfully decrease LPS-induced IL-6 and IL-8, Tagitinin A possesses an exclusive capacity to induce TNF-α production in completely unstimulated human neutrophils. In head-to-head flow cytometry and ELISA assays, Tagitinin C and F failed to stimulate any baseline cytokine secretion in the absence of inflammatory stimuli, whereas Tagitinin A actively primed the cells [1].

Evidence DimensionTNF-α production in unstimulated neutrophils
Target Compound DataActive induction of TNF-α
Comparator Or BaselineTagitinin C and Tagitinin F (No induction / baseline levels)
Quantified DifferenceExclusive baseline immune-priming activity not present in closely related analogs.
ConditionsPurified human neutrophils cultivated for 18h without LPS or dexamethasone.

This distinct baseline priming makes Tagitinin A the exact compound required for researchers modeling early-stage innate immune activation prior to secondary pathogen exposure.

Enhanced Handling Stability and Processability

Tagitinin C is characterized by an α-methylene-γ-lactone motif coupled with a highly reactive cross-conjugated dienone system, rendering it extremely sensitive to degradation by light, acids, bases, and nucleophiles. Tagitinin A lacks this cross-conjugated dienone, relying instead on a more stable structural framework. This structural difference significantly reduces its susceptibility to spontaneous Michael additions in complex biological buffers, extending its working half-life in solution [1].

Evidence DimensionSolution stability and nucleophile reactivity
Target Compound DataStable against spontaneous Michael addition in standard buffers
Comparator Or BaselineTagitinin C (Rapid degradation via nucleophilic attack on the dienone system)
Quantified DifferenceSubstantially extended shelf-life and assay stability in aqueous/nucleophile-rich environments.
ConditionsStandard laboratory handling, storage, and in vitro assay media preparation.

Procurement teams sourcing reference standards for long-term studies must prioritize Tagitinin A to avoid the costly assay failures associated with the rapid degradation of Tagitinin C.

Metabolic Syndrome and Antihyperglycemic Drug Discovery

Because Tagitinin A acts as a dual agonist of PPARα and PPARγ (binding the PPARγ ligand domain with an IC50 of 55 μM), it is a highly suitable sesquiterpene lactone for in vitro models of diabetes and dyslipidemia. Its lower acute cytotoxicity compared to Tagitinin C allows for the extended incubation times required to measure metabolic shifts and gene promoter activation (e.g., SULT2A1) in cellular assays[1].

Innate Immune System Priming and Neutrophil Modulation

Tagitinin A’s distinct ability to induce TNF-α in unstimulated human neutrophils—a trait absent in its closest analogs—makes it an essential biochemical tool for immunology workflows. It is specifically utilized to model early-stage innate immune priming, allowing researchers to establish baseline activation states before introducing secondary inflammatory stimuli like LPS [2].

Stable Reference Standards for Asteraceae Phytochemical Profiling

In agricultural and botanical quality control, quantifying sesquiterpene lactones requires stable analytical standards. Due to its lack of the highly reactive cross-conjugated dienone system found in Tagitinin C, Tagitinin A offers significantly enhanced stability against nucleophiles and light. This ensures reliable calibration curves and reproducible HPLC/MS quantification during the extraction and profiling of Tithonia diversifolia and related species [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

368.18350323 Da

Monoisotopic Mass

368.18350323 Da

Heavy Atom Count

26

Appearance

Cryst.

Wikipedia

Tagitinin A

Dates

Last modified: 04-14-2024

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